molecular formula C12H14O4 B1337276 Methyl 3-allyl-4-hydroxy-5-methoxybenzoate CAS No. 647854-53-3

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate

Cat. No.: B1337276
CAS No.: 647854-53-3
M. Wt: 222.24 g/mol
InChI Key: PAOAHRWQQSHYDM-UHFFFAOYSA-N
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Description

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate typically involves the esterification of 3-allyl-4-hydroxy-5-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s allyl and methoxy groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. The presence of both allyl and methoxy groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)7-10(15-2)11(8)13/h4,6-7,13H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOAHRWQQSHYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427952
Record name methyl 3-allyl-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647854-53-3
Record name methyl 3-allyl-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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